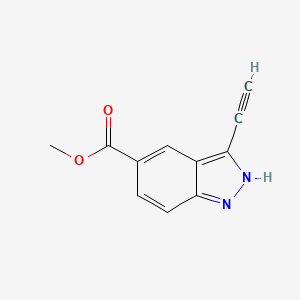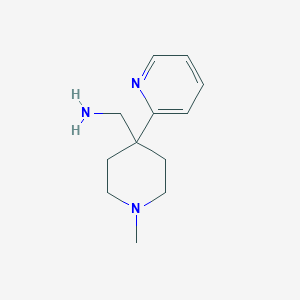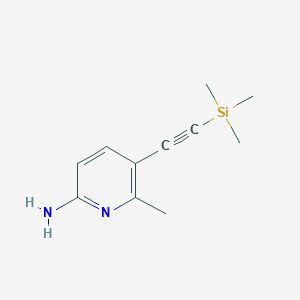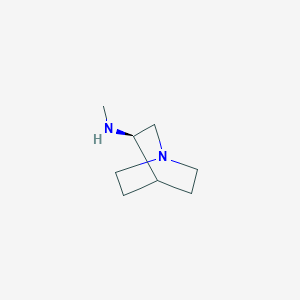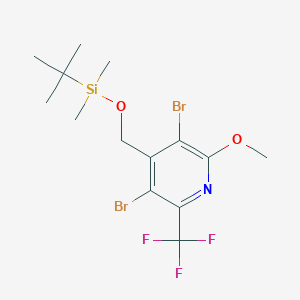
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes tert-butyl(dimethyl)silyl, dibromo, methoxy, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, would be applicable.
化学反应分析
Types of Reactions
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dibromo groups can produce mono-bromo or fully debrominated compounds.
科学研究应用
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The tert-butyl(dimethyl)silyl group can act as a protecting group, while the dibromo and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
相似化合物的比较
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having the tert-butyl(dimethyl)silyl group but differs in the core structure and functional groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl group but has a simpler structure and different reactivity.
Uniqueness
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for selective modifications, making it valuable in synthetic chemistry and potential drug development.
属性
分子式 |
C14H20Br2F3NO2Si |
|---|---|
分子量 |
479.20 g/mol |
IUPAC 名称 |
tert-butyl-[[3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H20Br2F3NO2Si/c1-13(2,3)23(5,6)22-7-8-9(15)11(14(17,18)19)20-12(21-4)10(8)16/h7H2,1-6H3 |
InChI 键 |
JTBOFGFJCCQZEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=NC(=C1Br)OC)C(F)(F)F)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)

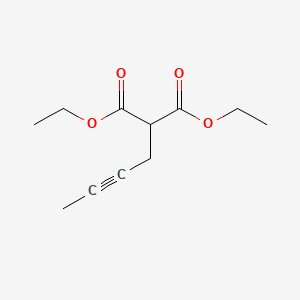
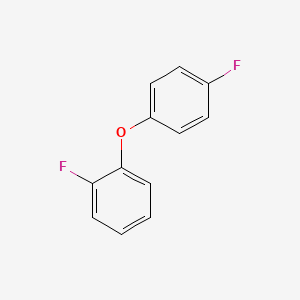
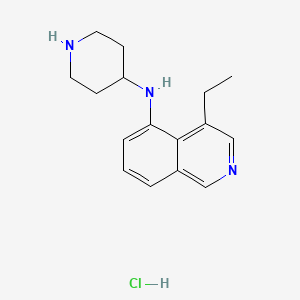
![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
![Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate](/img/structure/B8602845.png)
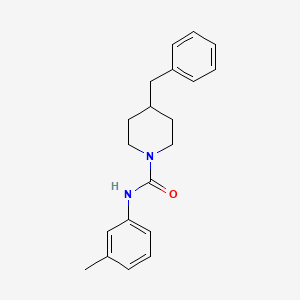
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)
